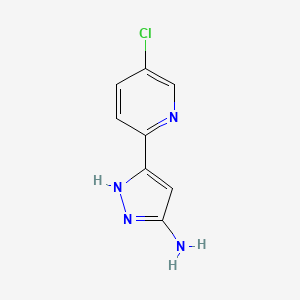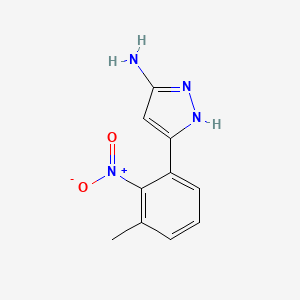
5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of Pyrazole Ring: The nitrophenol derivative is then reacted with hydrazine to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Reduction: 5-(3-methyl-2-aminophenyl)-1H-pyrazol-3-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-nitrophenol: Similar structure but lacks the pyrazole ring.
3-Methyl-2-nitrophenol: Another nitrophenol derivative with different substitution patterns.
Uniqueness
5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine is unique due to the presence of both the nitrophenyl group and the pyrazole ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10N4O2/c1-6-3-2-4-7(10(6)14(15)16)8-5-9(11)13-12-8/h2-5H,1H3,(H3,11,12,13) |
InChI Key |
AGCPQMVBKUUPEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=NN2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


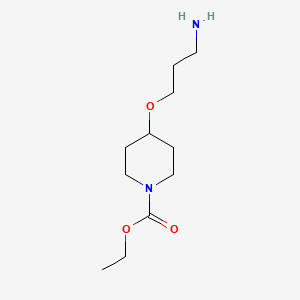
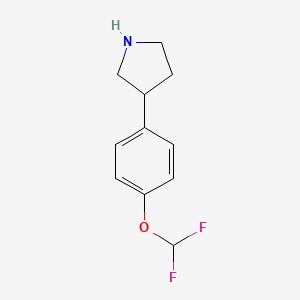
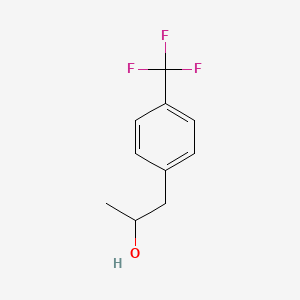
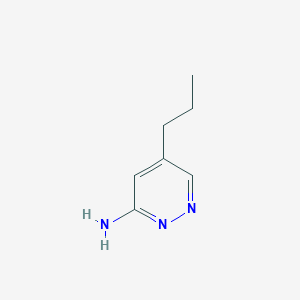
![1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)




